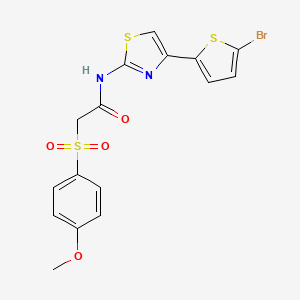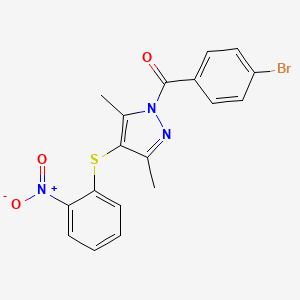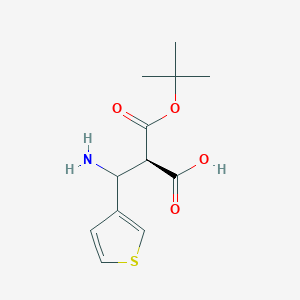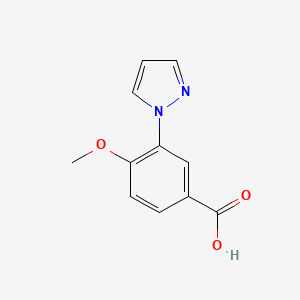![molecular formula C29H21F4N5O2S B2919938 N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393874-35-6](/img/structure/B2919938.png)
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C29H21F4N5O2S and its molecular weight is 579.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
Aryl carboxamides and naphthalene derivatives play a crucial role in the synthesis of biologically active compounds. Research on mono- and difluoronaphthoic acids, for example, shows the potential for developing new synthesis methods for fluorinated naphthoic acids, which are structurally related to the compound . These synthesis methods can lead to the discovery of new compounds with various applications in medicinal chemistry and materials science (Tagat et al., 2002).
Material Science Applications
Compounds with naphthalene units have been explored for their potential in creating novel materials. For instance, aromatic polyamides derived from naphthalene dicarboxylic acids show promising thermal stability and solubility in organic solvents, indicating their use in high-performance polymers (Gutch, Banerjee, & Jaiswal, 2003). Additionally, derivatization of naphthalene diimide has been used to develop molecular gels and fluorescent films for sensing applications, demonstrating the versatility of naphthalene-based compounds in sensor technology (Fan et al., 2016).
Biological and Medical Research
Naphthalene derivatives have also been studied for their anticancer properties. For example, certain 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Ravichandiran et al., 2019). Such studies underscore the importance of naphthalene derivatives in developing new therapeutics.
Detection and Sensing Applications
Naphthalene derivatives have also been explored for their use in the detection of hazardous materials. For instance, triazole AIEE material based on naphthalene derivatives has been developed for the ultrafast detection of sulfur mustard simulant gas, showcasing the potential of these compounds in environmental monitoring and safety applications (Zheng et al., 2022).
Eigenschaften
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21F4N5O2S/c30-20-11-13-21(14-12-20)35-26(39)17-41-28-37-36-25(38(28)22-8-4-7-19(15-22)29(31,32)33)16-34-27(40)24-10-3-6-18-5-1-2-9-23(18)24/h1-15H,16-17H2,(H,34,40)(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAYQIKPFGHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21F4N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2919855.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2919858.png)






![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![5-bromo-N-{2-[butyl(methyl)amino]ethyl}-1-propionylindoline-6-sulfonamide](/img/structure/B2919874.png)
